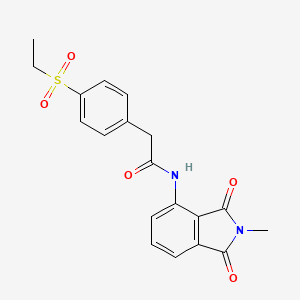

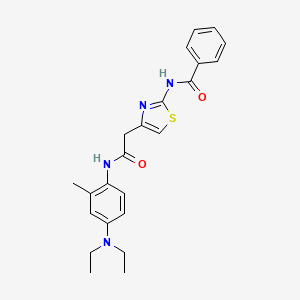

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H29ClN4O2 and its molecular weight is 561.08. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photophysical Properties and Molecular Logic Switches

Compounds similar to the one you mentioned have been studied for their photophysical properties, including solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. Specifically, derivatives with amino substitutions, such as dimethylamino groups, show interesting behaviors like pH-dependent fluorescence, which can be utilized in designing multilevel logic gates for molecular electronics. The significant effect of protic solvents on the energy of the first electronic excited state and the potential for charge-transfer complex formation in the solid state highlight their utility in material science and sensor technology (Uchacz et al., 2016).

Fluorescent Markers for Biomedical Applications

Derivatives of quinoline-pyrazoline compounds exhibit bright fluorescence in solution, plastic matrices, and the solid state. The presence of a dimethylamino group in these molecules leads to an increase in fluorescence quantum yields, making them effective as fluorescent markers for biomedical applications. This characteristic is crucial for developing diagnostic tools and imaging agents in medical research (Galunov et al., 2003).

Antimicrobial Agents

Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown potent antimicrobial activity, making them potential candidates for developing new antimicrobial agents. Their structural modification could enhance potency, indicating a promising direction for pharmaceutical research to combat resistant microbial strains (Ansari & Khan, 2017).

High-Performance Chromophores

Quinoline and pyrazoline derivatives synthesized with donor-acceptor substituent groups exhibit unique photophysical properties like redshifted absorption, emission maxima wavelengths, and higher Stokes shift values. These properties, along with aggregation-induced emission and positive solvatochromism, make them suitable as high-performance chromophores for optical materials and devices (Manickam et al., 2018).

Antioxidants in Lubricating Grease

Synthesized quinolinone derivatives have been evaluated as antioxidants in lubricating greases, showing a significant effect on reducing the total acid number and oxygen pressure drop. This application suggests their potential use in industrial and automotive lubricant formulations to enhance performance and longevity (Hussein et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole ring, quinoline ring, and the final coupling of the two rings.", "Starting Materials": [ "4-dimethylaminobenzaldehyde", "acetylacetone", "phenylhydrazine", "benzaldehyde", "2-phenylacetic acid", "4-chloroaniline", "2-aminobenzophenone", "phosphorus oxychloride", "sodium hydroxide", "sodium methoxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "ethanol", "chloroform", "dimethylformamide", "triethylamine", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 4-dimethylaminobenzaldehyde by reacting 4-chloroaniline with acetylacetone and then with sodium methoxide", "Synthesis of 1-phenyl-3-(4-dimethylaminophenyl)-1,3-propanedione by reacting 4-dimethylaminobenzaldehyde with 2-phenylacetic acid and acetic anhydride", "Synthesis of 1-phenyl-3-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole by reacting 1-phenyl-3-(4-dimethylaminophenyl)-1,3-propanedione with phenylhydrazine in ethanol", "Synthesis of 2-(4-dimethylaminophenyl)-3-phenylquinoline by reacting 2-aminobenzophenone with benzaldehyde and sulfuric acid, followed by reaction with phosphorus oxychloride and then with phenylhydrazine", "Synthesis of 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 1-phenyl-3-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole with 2-(4-dimethylaminophenyl)-3-phenylquinoline using palladium on carbon as a catalyst and triethylamine as a base" ] } | |

Numéro CAS |

406724-13-8 |

Nom du produit |

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |

Formule moléculaire |

C34H29ClN4O2 |

Poids moléculaire |

561.08 |

Nom IUPAC |

6-chloro-3-[3-[4-(dimethylamino)phenyl]-2-(2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C34H29ClN4O2/c1-38(2)26-16-13-23(14-17-26)30-21-29(37-39(30)31(40)19-22-9-5-3-6-10-22)33-32(24-11-7-4-8-12-24)27-20-25(35)15-18-28(27)36-34(33)41/h3-18,20,30H,19,21H2,1-2H3,(H,36,41) |

Clé InChI |

LFZFNIMAHKBNAQ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CC3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2720509.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)

![5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2720513.png)

![2-[(4-Methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2720516.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2720517.png)

![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B2720525.png)

![5-methyl-6-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2720529.png)